4-(5-Bromopyridin-2-yl)oxan-4-amine

Fragment-Based Drug Design Physicochemical Property Optimization BET Bromodomain Inhibitors

4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS 1862642-61-2) is a heterocyclic small molecule with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol. It is characterized by a bromine atom at the 5-position of the pyridine ring and a primary amine group directly attached to the 4-position of the tetrahydro-2H-pyran (oxane) ring.

Molecular Formula C10H13BrN2O
Molecular Weight 257.131
CAS No. 1862642-61-2
Cat. No. B2772600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-2-yl)oxan-4-amine
CAS1862642-61-2
Molecular FormulaC10H13BrN2O
Molecular Weight257.131
Structural Identifiers
SMILESC1COCCC1(C2=NC=C(C=C2)Br)N
InChIInChI=1S/C10H13BrN2O/c11-8-1-2-9(13-7-8)10(12)3-5-14-6-4-10/h1-2,7H,3-6,12H2
InChIKeyUWOJZGDNBZYEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS 1862642-61-2): A Bifunctional Pyridine-Oxane Building Block for Medicinal Chemistry


4-(5-Bromopyridin-2-yl)oxan-4-amine (CAS 1862642-61-2) is a heterocyclic small molecule with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol [1]. It is characterized by a bromine atom at the 5-position of the pyridine ring and a primary amine group directly attached to the 4-position of the tetrahydro-2H-pyran (oxane) ring . This bifunctional structure offers two distinct reactive handles: an aryl bromide suitable for cross-coupling reactions and a sterically unencumbered primary amine for amide bond formation or reductive amination, making it a versatile intermediate in fragment-based drug discovery and targeted library synthesis.

Procurement Risk: Why 5-Bromopyridine Analogs Cannot Substitute for 4-(5-Bromopyridin-2-yl)oxan-4-amine


Generic substitution among pyridinyl-oxane building blocks introduces substantial risk in structure-activity relationship (SAR) studies due to critical differences in regiospecific reactivity and pharmacophore geometry. The specific placement of the primary amine at the oxane 4-position, directly bound to the pyridine ring, creates a distinct spatial orientation and hydrogen-bonding vector that is absent in its closest commercially available analogs . Replacing this compound with 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine (des-amino analog) eliminates the amine handle entirely, while substituting with 5-bromo-N-(oxan-4-yl)pyridin-2-amine introduces a flexible NH linker that alters both the pKa and the distance between the bromide and amine pharmacophores . These subtle modifications can profoundly affect target binding, selectivity, and the success of subsequent synthetic transformations.

Quantitative Differentiation of 4-(5-Bromopyridin-2-yl)oxan-4-amine from Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Drive Fragment Library Diversity

4-(5-Bromopyridin-2-yl)oxan-4-amine exhibits a Topological Polar Surface Area (TPSA) of 48.1 Ų and one hydrogen bond donor, compared to 22.0 Ų and zero donors for its des-amino analog 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine [1]. This represents a 2.2-fold increase in polar surface area, which significantly enhances aqueous solubility and modifies blood-brain barrier penetration potential in fragment screening cascades.

Fragment-Based Drug Design Physicochemical Property Optimization BET Bromodomain Inhibitors

Regiospecific Amine Geometry Provides a Rigid Pharmacophoric Vector Distinct from Flexible Amino Linkers

The direct attachment of the primary amine to the oxane ring in 4-(5-bromopyridin-2-yl)oxan-4-amine results in a constrained molecular geometry, with a single rotatable bond between the pyridine and oxane rings [1]. In contrast, the regioisomer 5-bromo-N-(oxan-4-yl)pyridin-2-amine (CAS 1153384-63-4) has two rotatable bonds due to its NH linker, introducing conformational flexibility . This difference results in a delta of 1 rotatable bond count between the two isomers, with the constrained amine providing a more defined 3D pharmacophore. Furthermore, the computed XLogP3 value is 0.6 for the target compound, indicating a balanced hydrophilicity profile suitable for fragment libraries.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Vendor-Qualified High Purity and Reliable Supply Mitigate Synthetic Project Risk

4-(5-Bromopyridin-2-yl)oxan-4-amine is available at a certified purity of 95% and is shipped as a powder at ambient temperature, with a recommended storage condition of 4°C . This high purity level is essential for minimizing side reactions in subsequent synthetic transformations, such as Buchwald-Hartwig aminations or Suzuki couplings, where impurities can poison palladium catalysts. In contrast, the regioisomer 5-bromo-N-(oxan-4-yl)pyridin-2-amine has an unspecified purity from the same vendor, creating an unknown risk profile for procurement.

High-Throughput Synthesis Chemical Procurement Quality Control

Dual-Reactive Functionality Enables Orthogonal Chemistry Unlike Des-Amino Analog

The target compound features two chemically orthogonal functional groups: an aryl bromide reactive in palladium-catalyzed cross-coupling reactions and a primary amine reactive in amide bond formation. The des-amino analog 5-bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine lacks the amine handle entirely, rendering it unsuitable for applications requiring subsequent amine derivatization, such as PROTAC linker attachment or library diversification via amide coupling . This bifunctional reactivity represents a binary differentiation: the target compound can participate in sequential orthogonal reactions, whereas the des-amino analog cannot.

Bioconjugation PROTAC Linker Chemistry Parallel Synthesis

Optimal Use Cases for 4-(5-Bromopyridin-2-yl)oxan-4-amine Based on Quantitative Differentiation


Fragment Library Design Targeting Bromodomain-Containing Proteins

The compound's low molecular weight (257.13 g/mol), high TPSA (48.1 Ų), and balanced XLogP3 (0.6) align with Rule-of-3 compliant fragment libraries. Its single hydrogen bond donor and conformational constraint make it an ideal candidate for structural biology campaigns against BRD4 and other BET bromodomain proteins, where fragments with rigid amine vectors have been shown to make productive hydrogen-bond interactions with conserved asparagine residues [1].

PROTAC Linker Precursor and Bifunctional Degrader Synthesis

The orthogonal reactivity of the aryl bromide and primary amine allows for iterative functionalization: the amine can be first derivatized with a linker or E3 ligase ligand via amide coupling, while the bromide remains available for a late-stage Suzuki coupling to introduce targeting moieties. This bispecific reactivity is crucial for the convergent synthesis of PROTAC molecules .

Kinase Inhibitor Scaffold Diversification in Parallel Synthesis Workflows

The guaranteed 95% purity and the presence of a sterically accessible primary amine facilitate high-throughput amide library synthesis. The amine can serve as a robust anchor for automated parallel synthesis, generating diverse compound arrays for kinase selectivity profiling without the risk of impurities compromising biological assay outcomes .

Development of Selective Chemical Probes for Bromodomain Sub-Family Profiling

The compound's constrained geometry, resulting from only one rotatable bond between the pyridine and oxane rings, provides a defined 3D pharmacophore suitable for generating selective chemical probes. This rigidity can be exploited in structure-guided design to achieve selectivity within the BET family or against other bromodomain-containing proteins, where flexible analogs may promiscuously bind [1].

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